![molecular formula C12H12O B14360629 1-Ethynyl-3-{[(prop-2-en-1-yl)oxy]methyl}benzene CAS No. 91224-58-7](/img/structure/B14360629.png)
1-Ethynyl-3-{[(prop-2-en-1-yl)oxy]methyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynyl-3-{[(prop-2-en-1-yl)oxy]methyl}benzene is an organic compound that features a benzene ring substituted with an ethynyl group and a prop-2-en-1-yloxy methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-3-{[(prop-2-en-1-yl)oxy]methyl}benzene typically involves the following steps:
Formation of the Ethynyl Group: This can be achieved through the Sonogashira coupling reaction, where an aryl halide reacts with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Prop-2-en-1-yloxy Methyl Group: This step can be carried out using a Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide under basic conditions.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethynyl-3-{[(prop-2-en-1-yl)oxy]methyl}benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The prop-2-en-1-yloxy methyl group can be targeted for nucleophilic substitution reactions.
Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkanes.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Strong nucleophiles such as alkoxides or amines.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like hydrogen gas in the presence of a palladium catalyst.
Major Products:
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of halogenated benzene derivatives.
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alkanes.
Wissenschaftliche Forschungsanwendungen
1-Ethynyl-3-{[(prop-2-en-1-yl)oxy]methyl}benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 1-Ethynyl-3-{[(prop-2-en-1-yl)oxy]methyl}benzene involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions with aromatic systems, while the prop-2-en-1-yloxy methyl group can form hydrogen bonds and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Vergleich Mit ähnlichen Verbindungen
1-Ethynyl-3-(propan-2-yl)benzene: Similar structure but with a propan-2-yl group instead of the prop-2-en-1-yloxy methyl group.
1-Methyl-3-(prop-1-en-2-yl)benzene: Features a methyl group and a prop-1-en-2-yl group on the benzene ring.
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Contains a methoxy group and a prop-2-yn-1-yloxy group.
Uniqueness: 1-Ethynyl-3-{[(prop-2-en-1-yl)oxy]methyl}benzene is unique due to the combination of its ethynyl and prop-2-en-1-yloxy methyl groups, which confer distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
91224-58-7 |
|---|---|
Molekularformel |
C12H12O |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
1-ethynyl-3-(prop-2-enoxymethyl)benzene |
InChI |
InChI=1S/C12H12O/c1-3-8-13-10-12-7-5-6-11(4-2)9-12/h2-3,5-7,9H,1,8,10H2 |
InChI-Schlüssel |
HDCDLOHLMJMYSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOCC1=CC(=CC=C1)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(2-Methoxyphenoxy)propylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14360561.png)
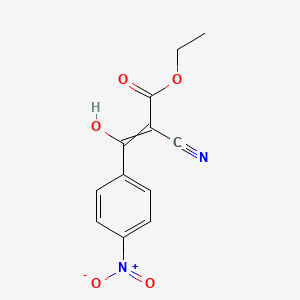


![N-[4-(3-Chloro-2-hydroxypropoxy)-3-cyanophenyl]-4-ethylhexanamide](/img/structure/B14360578.png)
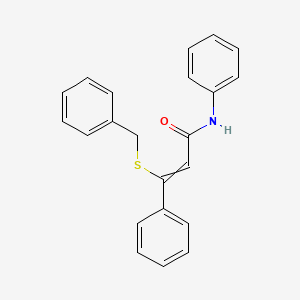
![[Chloro(cyclohexylidene)methyl]benzene](/img/structure/B14360586.png)

![N-[3-(3-Methoxy-10H-phenothiazin-10-yl)propyl]-N'-phenylthiourea](/img/structure/B14360594.png)
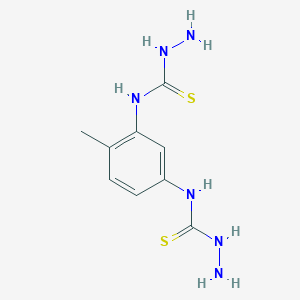
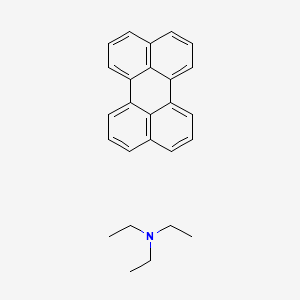
![4-Methyl[1,3]oxazolo[4,5-c]quinoline-2(3H)-thione](/img/structure/B14360621.png)
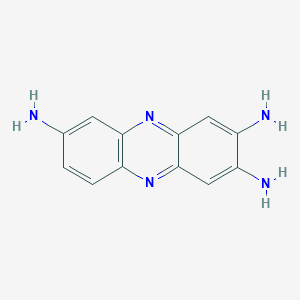
![2-[4-[1-(diethylamino)-1-sulfanylidenepropan-2-ylidene]-1,3-dithietan-2-ylidene]-N,N-diethylpropanethioamide](/img/structure/B14360635.png)
